Pent-4-yn-2-ylbenzene
Description
Pent-4-yn-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring attached to a pent-4-yn-2-yl group, which includes a triple bond between the fourth and fifth carbon atoms
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
pent-4-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3 |
InChI Key |
AUIWPPHOKHFQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-yn-2-ylbenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an appropriate alkyne in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pent-4-yn-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Hydrogenation of the triple bond can yield pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Various halogenated benzene derivatives
Scientific Research Applications
Pent-4-yn-2-ylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of pent-4-yn-2-ylbenzene involves its interaction with various molecular targets. The triple bond in the pent-4-yn-2-yl group can participate in reactions that modify the compound’s structure and activity. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of derivatives with different properties .
Comparison with Similar Compounds
Similar Compounds
- Pent-4-yn-1-ylbenzene
- Pent-1-yn-1-ylbenzene
- 1-Methyl-4-prop-1-yn-1-ylbenzene
Uniqueness
Pent-4-yn-2-ylbenzene is unique due to the position of the triple bond and the specific substitution pattern on the benzene ring.
Biological Activity
Pent-4-yn-2-ylbenzene, an organic compound characterized by a linear alkyne chain attached to a benzene ring, has garnered interest for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Mechanisms of Biological Activity
While this compound does not have a specific known biological mechanism of action due to its relatively simple structure, it may interact with biomolecules through several pathways:
- Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution with various electrophiles, leading to the formation of substituted products that may exhibit enhanced biological properties.
- Reactivity of Alkyne Group : The alkyne group can participate in hydrogen bonding and pi-pi stacking interactions, which may influence its biological activity in different contexts.
- Synthesis of Derivatives : By modifying the alkyne or benzene functionalities, researchers can create derivatives with targeted biological activities, potentially useful in drug development.
1. Interaction with Biomolecules
Research has indicated that this compound can interact with various biomolecules, although specific studies detailing these interactions remain limited. Its potential as a building block for more complex organic molecules highlights its significance in synthetic chemistry and drug design.
2. Applications in Drug Development
The compound has been explored for its potential use in drug development due to its ability to form derivatives with varied biological activities. For instance, modifications at the alkyne position could lead to compounds with anti-inflammatory or anticancer properties .
3. Catalytic Reactions
Studies have shown that this compound can be utilized as an intermediate in various catalytic reactions. For example, it has been used in cascade reactions involving anilines and diynes, yielding products with significant biological implications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| Pent-4-yn-1-ylbenzene | Similar alkyne group | Limited studies; potential for electrophilic reactions |
| Pent-1-yn-1-ylbenzene | Terminal alkyne | Explored for medicinal chemistry applications |
| 1-Methyl-4-prop-1-yn-1-ylbenzene | Substituted benzene ring | Investigated for unique pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
